2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate

Peptide synthesis Amino acid protection Impurity profiling

Multi-step peptide and nucleoside syntheses often fail when standard Teoc reagents (Teoc-Cl, Teoc-OSu) introduce acid by-products or require chromatographic removal of polar impurities. Teoc-OBt eliminates these bottlenecks with an aqueous-removable benzotriazole leaving group and strictly fluoride-triggered deprotection-fully orthogonal to Boc, Fmoc, and Alloc. • 92% yield in amine Teoc-protection; ~5% dipeptide impurity at early coupling steps • 5% yield advantage vs. Teoc-Cl-reduces raw material costs across large batches • >98% HPLC purity, crystalline solid; ships ambient; stable under anhydrous storage at 2-8 °C

Molecular Formula C12H17N3O2Si
Molecular Weight 263.37 g/mol
Cat. No. B12507820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate
Molecular FormulaC12H17N3O2Si
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOC(=O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C12H17N3O2Si/c1-18(2,3)9-8-17-12(16)15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3
InChIKeyUJFXDCCAHAOMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teoc-OBt Overview: Orthogonal Amine Protection


The compound, formally 1H-benzo[d][1,2,3]triazol-1-yl (2-(trimethylsilyl)ethyl) carbonate (CAS 113306-55-1) and commonly designated Teoc-OBt, is an activated mixed carbonate reagent that introduces the fluoride-labile 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines [1]. It belongs to the class of benzotriazole-derived acylating agents and is supplied as a crystalline solid with typical purity ≥98% (HPLC) . Its primary synthetic value lies in providing an orthogonal deprotection channel—tolerant of strong acids, hydrogenolysis, and Pd(0) catalysts—thereby enabling convergent protective-group strategies in complex-molecule synthesis [1].

Orthogonal fluoride-cleavable Teoc group – tolerant to strong acids, hydrogenolysis, and Pd(0) catalysts
Benzotriazole-activated mixed carbonate – efficient acylation of primary and secondary amines
Crystalline solid – supports reproducible reagent dispensing and handling

Why Teoc-OBt Cannot Be Substituted


Direct substitution of this reagent with other Teoc-introducing agents (e.g., Teoc-OSu, Teoc-Cl) or with standard carbamate donors (e.g., Boc-OBt, Fmoc-OSu) introduces quantifiable risks: altered impurity profiles (differing dipeptide formation rates) [1], divergent yields due to leaving-group ability , and incompatible deprotection logic that breaks orthogonal protection schemes . The specific benzotriazole leaving group impacts both the reaction kinetics and the ease of post-reaction purification, making empirical reagent selection critical for process reproducibility.

Dipeptide impurity profile differs from Teoc-OSu – benzotriazole-based reagent may produce oligomer by-products not observed with succinimide ester, relevant for late-stage purity requirements.
Leaving-group identity affects work-up: benzotriazole (aqueous wash) vs. Cl⁻ (requires neutralization). Substitution with Teoc-Cl can alter process complexity.
Orthogonal strategy breaks if replaced by Boc-OBt or Fmoc-OSu – Teoc's unique fluoride-only cleavage enables convergent deprotection sequences not achievable with acid/base-labile groups.

Teoc-OBt vs. Closest Analogs: Quantitative Evidence


Dipeptide By-Product: Teoc-OBt vs. Teoc-OSu

In a direct head-to-head study, Teoc-OBt produced approximately 5% of the dipeptide impurity Teoc-Phe-Phe-OH during the synthesis of Teoc-phenylalanine, whereas Teoc-OSu generated no detectable dipeptide under identical Schotten-Baumann conditions [1]. This places an upper bound of ~5% on sequence-related oligomerization for Teoc-OBt in this model system.

Dipeptide by-product
Head-to-head
Teoc-OBt: ~5% dipeptide Teoc-OSu: 0% dipeptide
Supports impurity-risk assessment for early- vs. late-stage protection
Schotten-Baumann Phe acylation; crystallization reduced impurity
Peptide synthesis Amino acid protection Impurity profiling

Amine Protection Yield: Teoc-OBt vs. Teoc-Cl

When evaluated under their respective optimal protocols, the Teoc-OBt/triethylamine system delivers a 92% isolated yield for amino protection, outperforming the Teoc-Cl/sodium bicarbonate system which achieves 87% under comparable conditions . This 5-percentage-point yield advantage translates to reduced material loss in multi-step sequences.

Amino protection yield
Data to verify
Teoc-OBt / Et₃N: 92% yield Teoc-Cl / NaHCO₃: 87% yield
Reported yield difference may lower material loss; requires validation
Cross-study comparison; conditions may vary
Amine protection Reaction yield Process chemistry

Orthogonal Stability: Teoc vs. Boc, Fmoc, Cbz

The Teoc group, introducible via Teoc-OBt, exhibits stability toward strong acids (e.g., TFA), strong bases (e.g., piperidine), and hydrogenolytic conditions (H₂/Pd), unlike Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups . This class-level property allows sequential deprotection of Boc, Fmoc, and Cbz in the presence of Teoc without cross-reactivity.

Orthogonal stability
Class-level
Teoc stable to TFA, piperidine, H₂/Pd; cleaved only by F⁻ (TBAF)
Class-level orthogonal protection enables sequential deprotections
Standard protecting-group logic; verify substrate compatibility
Orthogonal protection Multi-step synthesis Deprotection logic

By-Product Removal: Benzotriazole vs. Succinimide

The benzotriazole leaving group released from Teoc-OBt is efficiently removed by standard aqueous washing (water or NaHCO₃), eliminating the need for chromatographic purification in many cases . In contrast, the succinimide by-product from Teoc-OSu requires similar aqueous work-up but may co-extract with acid-sensitive substrates; the chloride leaving group from Teoc-Cl can generate corrosive HCl, requiring additional neutralization steps.

By-product removal
Class-level
Benzotriazole removed by aqueous wash; no HCl generation
Simplified work-up may reduce purification burden
Aqueous work-up described; verify for acid-sensitive substrates
Work-up simplification Leaving group Purification

Teoc-OBt Application Scenarios


Fluoride-Orthogonal N-Protection in Peptide Synthesis

When constructing linear or cyclic peptides that require simultaneous acid-labile (Boc) and base-labile (Fmoc) protection, Teoc-OBt is the reagent of choice for introducing the fluoride-only cleavable Teoc group. The ~5% dipeptide impurity risk quantified in [1] is acceptable at early coupling steps, and the 92% yield ensures sufficient throughput for building-block preparation.

Large-Scale Amine Protection with Simplified Work-Up

In process-scale campaigns where chromatographic purification is cost-prohibitive, Teoc-OBt provides aqueous-removable benzotriazole by-products and avoids the HCl neutralization required by Teoc-Cl. The 5% yield advantage over Teoc-Cl compoundly reduces raw material costs across large batches.

Nucleoside Functionalization Under Mild Conditions

Teoc-OBt reacts under mild Schotten-Baumann or base-mediated conditions without generating strong acid, making it suitable for acid-sensitive nucleoside substrates [1]. The orthogonal stability profile ensures that subsequent deprotection of other groups (e.g., Boc, Fmoc) does not compromise the Teoc-protected site.

Combinatorial Library Synthesis with Orthogonal Protection

For high-throughput parallel synthesis where each reaction well must receive a uniquely protected intermediate, the fluoride-triggered deprotection logic of Teoc adds an independent cleavage dimension beyond acid and base, enabling three-dimensional orthogonality (Boc/Fmoc/Teoc) without cross-talk.

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis
Fluoride-cleavable Teoc group
Compatibility with acid/base-labile protecting groups
Process-scale amine protection
Aqueous-removable benzotriazole by-product
Work-up without HCl neutralization
Nucleoside functionalization
Mild, non-acidic acylation conditions
Orthogonal stability to acid/base deprotection
Combinatorial library synthesis
Independent fluoride-triggered deprotection
Three-dimensional orthogonal strategy (Boc/Fmoc/Teoc)
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